Home > Products > Screening Compounds P63386 > Anecortave acetate
Anecortave acetate -

Anecortave acetate

Catalog Number: EVT-8773264
CAS Number:
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anecortave acetate is a synthetic compound classified as an antiangiogenic agent, primarily developed for the treatment of exudative age-related macular degeneration. It is structurally related to cortisol but modified to eliminate glucocorticoid activity, making it a unique therapeutic option in ophthalmology. The compound has been investigated for its potential to inhibit neovascularization, which is a key factor in various ocular diseases, particularly those leading to vision loss.

Source

Anecortave acetate was initially derived from a 17-oxosteroid and further developed through modifications of cortisol. The compound is synthesized by reducing the 11-beta hydroxyl group of cortisol to create a double bond between carbons 9 and 11, followed by the addition of an acetate group at carbon 21. This synthesis pathway enhances its bioavailability while ensuring that it lacks the typical side effects associated with corticosteroids, such as increased intraocular pressure and cataract formation .

Classification

Chemically, anecortave acetate belongs to the class of steroidal compounds known as cortisene analogs. It is specifically designed to act as an angiogenesis inhibitor without the immunosuppressive effects commonly associated with glucocorticoids. This makes it particularly suitable for treating conditions where unwanted blood vessel growth is a concern .

Synthesis Analysis

Methods

The synthesis of anecortave acetate involves several key steps:

  1. Starting Material: The process begins with cortisol or a similar 17-oxosteroid.
  2. Reduction: The 11-beta hydroxyl group is reduced to form a double bond between carbons 9 and 11.
  3. Acetylation: An acetate group is introduced at carbon 21, resulting in the final product.

This method ensures that the final compound retains its antiangiogenic properties while eliminating significant glucocorticoid activity .

Technical Details

The synthesis can be performed under controlled laboratory conditions, utilizing standard organic chemistry techniques such as reduction reactions and acetylation. The reaction conditions must be optimized to achieve high yields and purity of anecortave acetate while minimizing by-products.

Molecular Structure Analysis

Structure

The molecular formula of anecortave acetate is C23H30O5C_{23}H_{30}O_{5}, with a molar mass of approximately 386.49g/mol386.49\,g/mol. Its structure features:

  • Core Structure: A steroid backbone similar to cortisol.
  • Modifications: A double bond between carbons 9 and 11 and an acetate group at carbon 21.

These structural modifications are critical for its function as an antiangiogenic agent .

Data

  • Molecular Weight: 386.49g/mol386.49\,g/mol
  • Chemical Structure: The compound's structure can be represented using SMILES notation as CC(=O)C1CC2=C(C1=O)C=C(C=C2)C(=O)OCC(C)C.
Chemical Reactions Analysis

Reactions

Anecortave acetate undergoes various chemical reactions typical for steroid derivatives, including:

  • Hydrolysis: In aqueous environments, it may hydrolyze to release acetic acid and other by-products.
  • Oxidation: Under certain conditions, it may be oxidized at various positions on the steroid framework.

Technical Details

The stability of anecortave acetate under physiological conditions has been studied extensively, showing that it maintains its integrity during storage and administration via intravitreal injection .

Mechanism of Action

Process

Anecortave acetate exerts its therapeutic effects primarily through:

  • Inhibition of Angiogenesis: It inhibits the proliferation of vascular endothelial cells by blocking the action of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are essential for extracellular matrix remodeling during angiogenesis.
  • Stimulation of Inhibitors: The compound increases levels of plasminogen activator inhibitor-1 (PAI-1), further suppressing angiogenic processes.

This dual mechanism contributes to its effectiveness in treating conditions characterized by unwanted blood vessel growth .

Data

In preclinical studies, anecortave acetate has shown significant reductions in vascular endothelial growth factor (VEGF) expression and activity, which are critical mediators in angiogenesis .

Physical and Chemical Properties Analysis

Physical Properties

Anecortave acetate appears as a white to off-white powder. It is soluble in organic solvents but has limited solubility in water, which influences its formulation for clinical use.

Chemical Properties

  • pH Stability: Anecortave acetate maintains stability across a range of pH levels commonly found in biological systems.
  • Storage Conditions: Recommended storage includes protection from light and moisture to prevent degradation.

Relevant analyses have confirmed its stability and efficacy when administered via depot injections .

Applications

Anecortave acetate has been primarily investigated for:

  • Treatment of Age-Related Macular Degeneration (AMD): It is designed to prevent or slow down vision loss associated with neovascular AMD.
  • Potential Use in Other Ocular Conditions: Research has explored its efficacy in treating dry forms of AMD and reducing intraocular pressure related to glaucoma.

Clinical trials have demonstrated its safety profile, with ongoing studies assessing long-term outcomes and additional indications .

Mechanistic Pathways of Angiostatic Activity

Molecular Targets in the Angiogenic Cascade

Anecortave acetate exerts broad-spectrum antiangiogenic effects by targeting multiple nodes within the angiogenic cascade. Unlike selective vascular endothelial growth factor inhibitors, this cortisene analog disrupts neovascularization independent of the initiating stimulus. Its molecular actions include:

  • Suppression of extracellular proteases: Downregulation of urokinase-type plasminogen activator and matrix metalloproteinase 3 expression, impairing basement membrane degradation essential for endothelial cell migration [1] [7].
  • Inhibition of growth factor expression: Reduction of vascular endothelial growth factor and insulin-like growth factor 1 production in hypoxic retinal tissues [4] [8].
  • Transcriptional modulation: Alteration of gene expression profiles in vascular endothelial cells, suppressing proangiogenic signaling networks [6].

Preclinical studies across species (chick, mouse, rabbit, primate) demonstrate consistent targeting of these pathways. In oxygen-induced retinopathy models, anecortave acetate reduced pathological neovascularization by 66% through vascular endothelial growth factor and insulin-like growth factor 1 downregulation [4] [8].

Table 1: Molecular Targets of Anecortave Acetate in Angiogenesis

Molecular TargetBiological EffectExperimental Model
Urokinase-type plasminogen activator↓ Proteolytic activity (85-90% inhibition)Bovine endothelial cell culture
Matrix metalloproteinase 3↓ Expression and secretionRabbit corneal neovascularization
Vascular endothelial growth factor↓ Protein synthesis (6-fold reduction)Rat retinopathy of prematurity
Insulin-like growth factor 1↓ Hypoxia-induced expressionMurine choroidal neovascularization

Inhibition of Extracellular Protease Expression and Endothelial Cell Migration

The compound fundamentally disrupts proteolytic cascade activation required for vascular endothelial cell invasion. Key mechanisms include:

  • Dose-dependent protease suppression: Administration reduces urokinase-type plasminogen activator activity by 85-90% and matrix metalloproteinase 3 secretion by 70% in bovine vascular endothelial cell cultures [4] [7].
  • Migration blockade: Impairs vascular endothelial cell chemotaxis toward vascular endothelial growth factor stimuli at concentrations ≥10μM, with near-complete inhibition at 30μM [7] [10].
  • Cytoskeletal interference: Disrupts actin polymerization and pseudopodia formation in migrating endothelial cells, preventing tissue infiltration [4].

In rabbit corneal neovascularization models, topical administration achieved >90% reduction in new vessel area through these mechanisms [4] [7]. The dual inhibition of proteolytic enzymes and cellular motility creates a formidable barrier against vascular network formation.

Downstream Modulation of Growth Factor Signaling

Anecortave acetate's active metabolite, anecortave desacetate, interrupts growth factor signaling distal to receptor binding:

  • Vascular endothelial growth factor pathway interference: Blocks vascular endothelial growth factor-induced phosphorylation of vascular endothelial growth factor receptor 2 and downstream kinases (Akt, ERK1/2) in human vascular endothelial cells [4] [8].
  • Insulin-like growth factor 1 cross-talk disruption: Suppresses insulin-like growth factor 1-mediated survival signals in endothelial cells, promoting apoptosis in nascent vessels [6] [8].
  • Integrin expression alteration: Downregulates αvβ3 integrin expression, impairing endothelial cell-matrix interactions essential for tube formation [4].

These effects occur without direct receptor antagonism. The compound achieves 98% suppression of choroidal neovascularization lesions in rat models through comprehensive downstream signal disruption [6]. Its efficacy persists across vascular endothelial growth factor isoforms and other growth factors (fibroblast growth factor, platelet-derived growth factor), confirming broad-spectrum activity [4].

Plasminogen Activator Inhibitor-1 Upregulation Mechanisms

Anecortave acetate uniquely stimulates plasminogen activator inhibitor-1 synthesis, enhancing endogenous protease inhibition:

  • Transcriptional activation: Increases plasminogen activator inhibitor-1 messenger ribonucleic acid expression 6-9 fold within 24-72 hours post-administration in rat retinal models [7] [10].
  • Protein induction: Elevates plasminogen activator inhibitor-1 protein levels 4-fold, creating a natural barrier against urokinase-type plasminogen activator activity [10].
  • Feedback potentiation: Plasminogen activator inhibitor-1 upregulation further inhibits matrix metalloproteinase activation, creating synergistic anti-proteolytic effects [4].

This mechanism operates independently of glucocorticoid receptor activation. In transforming growth factor-beta-stimulated trabecular meshwork cells, anecortave acetate reversed plasminogen activator inhibitor-1 suppression, demonstrating regulatory versatility [9] [10].

Table 2: Protease Modulation by Anecortave Acetate

Molecular EffectMagnitudeTimeframeExperimental System
Plasminogen activator inhibitor-1 messenger ribonucleic acid upregulation6-9 fold increase24-72 hoursRat retinopathy of prematurity
Plasminogen activator inhibitor-1 protein elevation4-fold increase72 hoursBovine endothelial cell culture
Urokinase-type plasminogen activator inhibition85-90% reduction24 hoursRabbit corneal neovascularization
Matrix metalloproteinase 3 suppression70% reduction48 hoursMurine choroidal neovascularization

Receptor-Independent Pathways in Neovascular Suppression

The angiostatic activity of anecortave acetate operates through novel receptor-independent mechanisms:

  • Glucocorticoid receptor non-engagement: Structural modifications (C9-11 double bond, 11β-deoxy configuration, 21-acetate group) eliminate glucocorticoid receptor binding while retaining angiostatic properties [1] [3] [7].
  • Heparin-independent action: Unlike early angiostatic steroids, functions without heparin cofactors [7] [8].
  • Direct enzyme interactions: Binds extracellular matrix components and protease precursors through non-receptor mediated interactions [4] [6].

These receptor-independent properties explain the absence of glucocorticoid-associated complications. The compound maintains efficacy across diverse angiogenesis models (retinal, choroidal, tumorigenic) regardless of disease etiology [4] [6]. In murine uveal melanoma models, anecortave acetate reduced tumor growth by >67% through direct antiangiogenic effects rather than tumor cell cytotoxicity [4]. This universal suppression mechanism positions it uniquely within the antiangiogenic pharmacopeia.

Properties

Product Name

Anecortave acetate

IUPAC Name

[2-[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17?,19?,21-,22-,23-/m0/s1

InChI Key

YUWPMEXLKGOSBF-SQIVGGFUSA-N

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC=C3C2CCC4=CC(=O)CC[C@@]43C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.